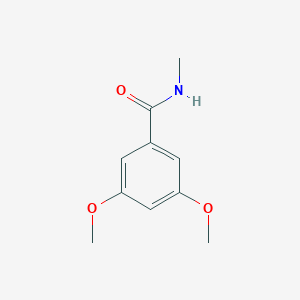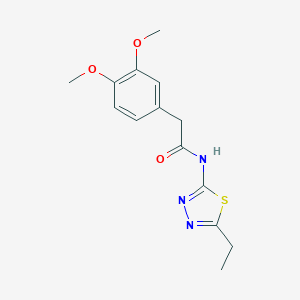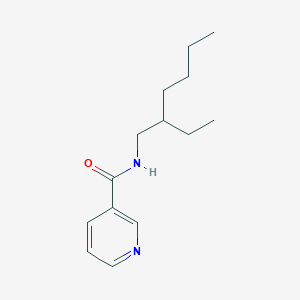![molecular formula C19H27N3O5 B270771 N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in recent years due to its potential applications in various fields of scientific research.
Mecanismo De Acción
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide acts as a competitive inhibitor of GSK-3 by binding to its ATP-binding site. GSK-3 plays a crucial role in the Wnt signaling pathway, which regulates various cellular processes such as cell proliferation and differentiation. Inhibition of GSK-3 by this compound leads to the activation of the Wnt pathway, resulting in the upregulation of genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into various cell types. It has also been shown to enhance the neurogenic potential of adult neural stem cells. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide is its specificity for GSK-3, which makes it a valuable tool for studying the Wnt signaling pathway. It has also been shown to have minimal toxicity in vitro and in vivo. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the use of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide in scientific research. It has the potential to be used in the development of novel therapies for various diseases such as cancer and neurodegenerative disorders. It can also be used in the development of regenerative medicine approaches for tissue repair and regeneration. Additionally, further studies are needed to understand the long-term effects of this compound on cellular processes and its potential side effects.
Métodos De Síntesis
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide can be synthesized using a multistep process involving the reaction of 3,5-diaminobenzoic acid with cyclohexanecarbonyl chloride, followed by acetylation using methoxyacetyl chloride. The resulting compound is purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide has been extensively used in scientific research for its ability to inhibit GSK-3, a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has been shown to have potential applications in stem cell research, cancer research, and neurobiology.
Propiedades
Fórmula molecular |
C19H27N3O5 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-3,5-bis[(2-methoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H27N3O5/c1-26-11-17(23)20-15-8-13(9-16(10-15)21-18(24)12-27-2)19(25)22-14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,20,23)(H,21,24)(H,22,25) |
Clave InChI |
OGCNVLMTTDTHEO-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC |
SMILES canónico |
COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





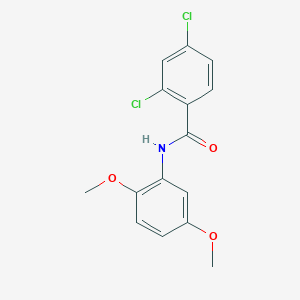

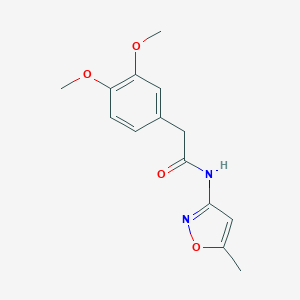
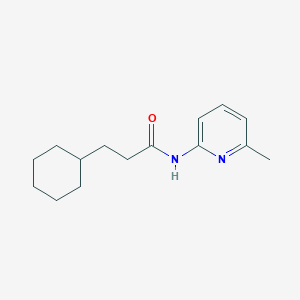


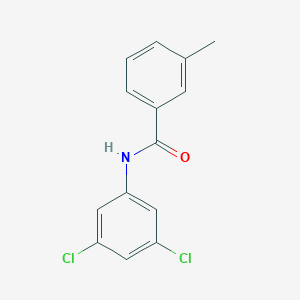

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
